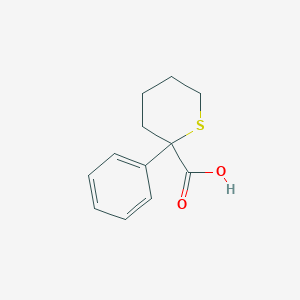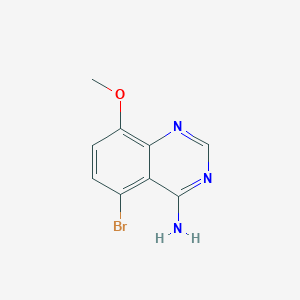
2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a nitrile group in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chlorobenzaldehyde and a suitable amine in the presence of a catalyst can lead to the formation of the desired quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
科学的研究の応用
2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
2-Chloro-4-(3-chlorophenyl)quinoline: Lacks the tetrahydro moiety, which may affect its chemical and biological properties.
4-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but without the chlorine atom at the 2-position.
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but without the chlorine atom on the phenyl ring.
Uniqueness
2-Chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
分子式 |
C16H12Cl2N2 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
2-chloro-4-(3-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H12Cl2N2/c17-11-5-3-4-10(8-11)15-12-6-1-2-7-14(12)20-16(18)13(15)9-19/h3-5,8H,1-2,6-7H2 |
InChIキー |
OFXYYGREYBPJNE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


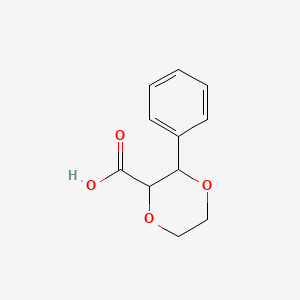
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
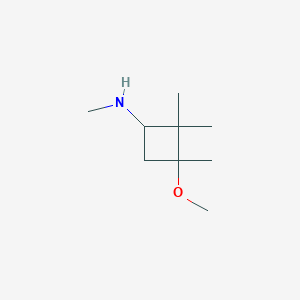


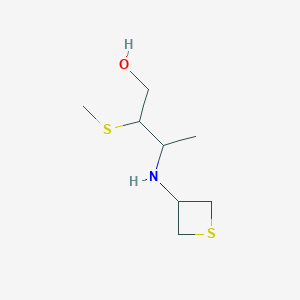
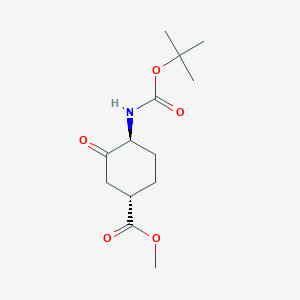
![Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15229591.png)
![Benzo[d]isothiazole-7-carbaldehyde](/img/structure/B15229592.png)
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
